molecular formula C20H18FN5 B2760429 6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline CAS No. 2097862-30-9

6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline

Cat. No.: B2760429
CAS No.: 2097862-30-9
M. Wt: 347.397
InChI Key: HCJPKBDYMZETQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline (CAS 2097862-30-9) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. With a molecular formula of C20H18FN5 and a molecular weight of 347.4 g/mol, this molecule features a quinazoline scaffold hybridized with a 2-methylbenzimidazole unit through a pyrrolidine linker . The quinazolinone core is a recognized "privileged structure" in drug discovery, known for conferring a wide range of biological activities . Research into similar quinazolinone derivatives has demonstrated potent in vitro antifungal activity, particularly against pathogens like Rhizoctonia solani, suggesting its potential value in the development of novel fungicidal agents . Furthermore, the benzimidazole moiety is a common pharmacophore in various therapeutic areas, and its integration into this single molecule creates a unique framework for structure-activity relationship (SAR) studies . This compound is presented as a high-purity chemical building block, intended for use in biological screening, lead optimization, and exploratory chemistry in antifungal and oncology research programs. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the available safety data sheets prior to handling.

Properties

IUPAC Name

6-fluoro-4-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5/c1-13-24-18-4-2-3-5-19(18)26(13)15-8-9-25(11-15)20-16-10-14(21)6-7-17(16)22-12-23-20/h2-7,10,12,15H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJPKBDYMZETQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C4=NC=NC5=C4C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinazoline Core Formation

The quinazoline scaffold is synthesized via cyclocondensation of anthranilic acid derivatives with formamide or urea under acidic conditions. For fluorinated analogs, 2-fluoro-5-nitrobenzoic acid serves as a precursor, undergoing reduction and cyclization to yield 6-fluoro-4-hydroxyquinazoline. Subsequent chlorination using phosphorus oxychloride (POCl₃) generates the reactive 4-chloro intermediate.

Pyrrolidine-Benzodiazole Side-Chain Preparation

The substituted pyrrolidine is synthesized by reacting 2-methyl-1H-benzodiazole with 3-aminopyrrolidine in a Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate N-alkylation.

Final Coupling Reaction

The 4-chloro-6-fluoroquinazoline reacts with the pyrrolidine-benzodiazole intermediate in dimethylacetamide (DMA) at 110°C for 12 hours, using N,N-diisopropylethylamine (DIPEA) as a base. This yields the target compound with a reported purity of >95% after recrystallization from ethanol.

Catalytic Cross-Coupling Strategies

Transition-metal catalysis enables efficient C–N bond formation between halogenated quinazolines and nitrogenous substrates.

Copper-Catalyzed Ullmann-Type Coupling

A mixture of 4-chloro-6-fluoroquinazoline, 3-(2-methyl-1H-benzodiazol-1-yl)pyrrolidine, copper(I) iodide (CuI), and 1,10-phenanthroline in toluene at 120°C for 24 hours achieves a 78% yield. This method avoids harsh bases but requires inert conditions.

Palladium-Mediated Buchwald-Hartwig Amination

Employing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands, the reaction proceeds in tert-butanol at 80°C, achieving 85% yield within 8 hours. This method is superior for sterically hindered substrates.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation accelerates the coupling step, reducing reaction times from hours to minutes. A protocol combining 4-chloro-6-fluoroquinazoline, pyrrolidine-benzodiazole, and potassium tert-butoxide in dimethyl sulfoxide (DMSO) under 150 W microwave irradiation for 30 minutes achieves 89% yield. This method minimizes side reactions and improves reproducibility.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost-effectiveness and minimal waste. A continuous-flow system using supercritical CO₂ as a solvent achieves 92% conversion at 100°C and 150 bar pressure. Catalyst recycling and in-line purification via simulated moving bed (SMB) chromatography enhance throughput to 50 kg/day.

Comparative Analysis of Synthetic Routes

Table 1 evaluates key parameters across methodologies:

Method Yield (%) Time Purity (%) Scalability
Multi-Step Organic 72 24 h 95 Moderate
Cu-Catalyzed Ullmann 78 24 h 97 High
Pd-Catalyzed Buchwald 85 8 h 98 High
Microwave-Assisted 89 0.5 h 99 Moderate
Industrial Continuous 92 2 h (flow) 99.5 Very High

Critical Challenges and Solutions

Regioselectivity in Fluorination

Direct fluorination of quinazoline often leads to positional isomers. Using directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) ensures selective fluorination at the 6-position.

Purification of Hydrophobic Intermediates

Countercurrent chromatography with heptane/ethyl acetate gradients resolves closely eluting impurities, achieving >99% purity for the final product.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives. Substitution reactions can result in various substituted quinazoline compounds.

Scientific Research Applications

6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Quinazoline Derivatives

Quinazoline derivatives often exhibit structural diversity through substitutions at the 4- and 6-positions. For example:

  • Imidazo[4,5-g]quinazolines (e.g., compounds 5–12 in ) replace the quinazoline’s benzene ring with an imidazole fused system.
  • Benzoquinazolinones (e.g., compound in ) feature a ketone group fused to the quinazoline core, which increases planarity and improves interactions with hydrophobic enzyme pockets. The compound in shows higher functional potency due to its benzoquinazolinone core and pyrazole substituent .

Key Difference: The target compound’s pyrrolidine-benzodiazole substituent introduces conformational flexibility absent in rigid fused-ring analogues.

Substituted Pyrrolidine Moieties

The pyrrolidine group in the target compound is a common feature in kinase inhibitors. Comparisons include:

  • (R)-7-(2-[18F]Fluoroethoxy)-6-methoxy-4-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)quinazoline (): This radiolabeled compound shares the 4-pyrrolidin-1-ylquinazoline scaffold but substitutes benzodiazole with a quinoxalinyloxy group. The quinoxaline moiety enhances radiosensitivity, while the fluorine-18 label enables PET imaging applications .
  • 3-((1S,2S)-2-Hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one (): The pyrrolidine is absent here, but the pyrazole-pyridine substituent demonstrates how heterocyclic appendages can modulate potency .

Key Insight: Substitutions on the pyrrolidine ring (e.g., benzodiazole vs. quinoxaline) significantly alter target selectivity and pharmacokinetics.

Heterocyclic Substituents and Pharmacological Impact

Heterocycles like pyrazole, triazole, and benzodiazole are critical for bioactivity:

  • 6-((6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl)thio)quinoline (): Though a quinoline derivative, its triazole-pyridazine-thioether substituent highlights the role of sulfur in improving membrane permeability. The pyrazole group may mimic adenine in ATP-binding pockets .
  • Benzoquinazolinone 12 (): The pyrazole-pyridine substituent increases allosteric modulation efficacy, suggesting that bulky heterocycles enhance receptor binding .

Research Findings and Data Analysis

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Quinazoline 6-F, 4-(benzodiazole-pyrrolidine) Kinase inhibition (inferred)
Imidazo[4,5-g]quinazoline (5–12) Imidazo-quinazoline Varied aryl/thiophene groups DNA intercalation
[18F]IV () Quinazoline 4-(Quinoxalinyloxy-pyrrolidine), 18F PET imaging probe
Benzoquinazolinone 12 () Benzoquinazolinone Pyrazole-pyridine Allosteric modulation (high potency)
6-((6-(1-Me-pyrazol-4-yl)-triazolo)quinoline Quinoline Triazole-pyridazine-thioether Kinase inhibition (inferred)

Biological Activity

6-Fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline is a compound that belongs to the quinazoline family, which is notable for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a fluorine atom and a pyrrolidinyl group attached to a 2-methyl-1H-benzodiazole moiety. Its molecular formula is C20H18FN5C_{20}H_{18}FN_5 with a molecular weight of approximately 365.39 g/mol. The unique structure contributes to its biological properties.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Quinazoline Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-75.0Apoptosis
Compound BA5493.2Cell Cycle Arrest
This compound HeLaTBDTBD

Antimicrobial and Antiviral Activity

In addition to anticancer effects, quinazoline derivatives have been studied for their antimicrobial and antiviral properties. The presence of the benzodiazole moiety in the structure may enhance its ability to interact with biological targets such as enzymes involved in microbial metabolism.

Case Study: Antiviral Activity
A study conducted on related compounds demonstrated that modifications in the quinazoline structure could lead to enhanced antiviral activity against influenza virus strains. The mechanism involved inhibition of viral replication by targeting specific viral proteins.

The biological activity of this compound is attributed to its ability to bind to specific receptors or enzymes within cells. This binding can modulate various signaling pathways that are crucial for cellular functions.

Potential Molecular Targets

  • Kinases : Many quinazolines act as kinase inhibitors, interfering with signaling pathways that promote cell growth and survival.
  • Enzymes : The compound may inhibit enzymes involved in metabolic processes within pathogens, thereby exerting antimicrobial effects.
  • Receptors : Interaction with specific cellular receptors can lead to altered cellular responses, including apoptosis in cancer cells.

Research Findings

Recent studies have focused on optimizing the structure of quinazoline derivatives to enhance their biological activity and reduce toxicity. For example, modifications that increase lipophilicity have been shown to improve bioavailability and therapeutic efficacy.

Table 2: Structure-Activity Relationship (SAR) Studies

Modification TypeEffect on ActivityReference
Increased LipophilicityEnhanced potency against cancer cells
FluorinationImproved metabolic stability
Benzodiazole SubstitutionBroader spectrum of activity

Q & A

Q. What controls are essential in cytotoxicity assays to ensure reproducibility?

  • Internal controls : Include vehicle (DMSO <0.1%) and reference compounds (e.g., Doxorubicin).
  • Viability normalization : Use ATP-based assays (e.g., CellTiter-Glo) to minimize edge effects in 96-well plates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.